molecular formula C8H16CoO2 B085861 Cobalt bis(2-ethylhexanoate) CAS No. 136-52-7

Cobalt bis(2-ethylhexanoate)

Cat. No.: B085861
CAS No.: 136-52-7
M. Wt: 203.14 g/mol
InChI Key: AAZSASWTJCLJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cobalt bis(2-ethylhexanoate), with the chemical formula C16H30CoO4 and CAS registry number 136-52-7, is a compound primarily used as a catalyst in various industrial processes. It appears as a dark red solid and is soluble in organic solvents. This compound plays a crucial role in the polymerization reactions, facilitating the formation of high-quality polymer products. Additionally, it is utilized in the synthesis of specialty chemicals and as a drying agent in coatings and paints. Its ability to promote oxidation reactions also finds application in oxidation catalysis .

Mechanism of Action

Target of Action

Cobalt bis(2-ethylhexanoate) primarily targets the sodium/bicarbonate transporter activity of SLC4A4 . This transporter plays a crucial role in pH homeostasis . The compound may stimulate this transporter activity, which is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid .

Mode of Action

The compound interacts with its targets through a process of reversible hydration of carbon dioxide . This interaction leads to changes in the activity of the sodium/bicarbonate transporter, which in turn affects pH homeostasis .

Biochemical Pathways

It is known to be involved in the regulation of fluid secretion into the anterior chamber of the eye .

Pharmacokinetics

It is known that the compound is a liquid with a density of 1002 g/mL at 25 °C . This property could potentially impact its bioavailability.

Result of Action

The action of Cobalt bis(2-ethylhexanoate) results in the regulation of pH homeostasis, which is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid . It also plays a crucial role in the polymerization reactions, facilitating the formation of high-quality polymer products .

Action Environment

The action, efficacy, and stability of Cobalt bis(2-ethylhexanoate) can be influenced by environmental factors. For instance, it is used as a drying agent in coatings and paints, and its performance can be affected by the ambient humidity . Additionally, it is known to be a class C1 combustible liquid, and should be stored accordingly .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt bis(2-ethylhexanoate) can be synthesized by reacting cobalt(II) chloride with 2-ethylhexanoic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like toluene or xylene under reflux conditions. The product is then purified by recrystallization or distillation .

Industrial Production Methods: In industrial settings, cobalt bis(2-ethylhexanoate) is produced by a similar method but on a larger scale. The process involves the continuous addition of cobalt(II) chloride and 2-ethylhexanoic acid to a reactor, followed by heating and stirring. The resulting product is then separated and purified using

Properties

CAS No.

136-52-7

Molecular Formula

C8H16CoO2

Molecular Weight

203.14 g/mol

IUPAC Name

cobalt;2-ethylhexanoic acid

InChI

InChI=1S/C8H16O2.Co/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

AAZSASWTJCLJGM-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Co+2]

Canonical SMILES

CCCCC(CC)C(=O)O.[Co]

boiling_point

Decomposes at approximately 90 deg before boiling if heated in an aluminum crucible under nitrogen

Color/Form

Blue liquid
Blue-violet mass
Purple to dark blue waxy solid at 20 °C

density

1.25 at 21.6 °C /OECD Guideline 109 (Density of Liquids and Solids)/

melting_point

Melts in the range between 53-58 °C if heated in an aluminum crucible under nitrogen;  melts under decomposition in the range between 64-84 °C if heated in an glass capillary under ai

Key on ui other cas no.

136-52-7

physical_description

Liquid

Pictograms

Flammable; Irritant; Health Hazard; Environmental Hazard

Related CAS

13586-82-8

solubility

In water, 25.05 g/L at 20 °C, pH 6.97 (after 72 hours shaking);  6.3 g/L at 37 °C, pH 6.31-6.54 (after 72 hours shaking)
Solubility in water, 40.3 g/L at 20 °C, pH 6.8 /OECD Guideline 105 (Water Solubility)/

Synonyms

2-ethylhexanoic acid cobalt salt
cobalt octoate
cobalt-2-ethylhexanoate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using a 1 liter flask, 0.40 mol triethylamine is added with stirring at room temperature to 0.40 mol 2-ethyl hexane carboxylic acid. After the exothermic reaction has abated, the reaction mixture is diluted with 65 ml cyclohexane and 0.20 mol cobalt nitrate is added. After stirring for 30 minutes, the reaction solution is filtered, leaving a 55.5% blue cobalt octoate solution in cyclohexane.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Three
Name
cobalt octoate
Yield
55.5%

Synthesis routes and methods II

Procedure details

The electrochemical reaction was carried out in a reaction cell containing 20.0 g (0.138 mole) of 2-ethylhexanoic acid, 10.0 g mineral spirits and 40.0 g of 0.1N sodium hydroxide. A cobalt rod was used as the anode and platinum foil as the cathode. The connections were made and direct current was passed through the cell. After passing 14,645 coulombs of electricity, the electrosynthesis process was terminated and the weight of the cobalt consumed in the reaction was determined. 3.68 g (0.062 mole) cobalt was consumed. The organics were separated from the aqueous phase and were dried under reduced pressure resulting in a violet solution of cobalt octoate in mineral spirits that contained 10.1% cobalt.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
mineral spirits
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.68 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
cobalt octoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cobalt bis(2-ethylhexanoate)
Reactant of Route 2
Reactant of Route 2
Cobalt bis(2-ethylhexanoate)
Reactant of Route 3
Reactant of Route 3
Cobalt bis(2-ethylhexanoate)
Reactant of Route 4
Cobalt bis(2-ethylhexanoate)
Reactant of Route 5
Cobalt bis(2-ethylhexanoate)
Reactant of Route 6
Cobalt bis(2-ethylhexanoate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.